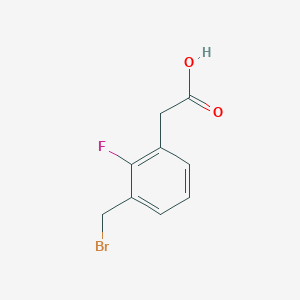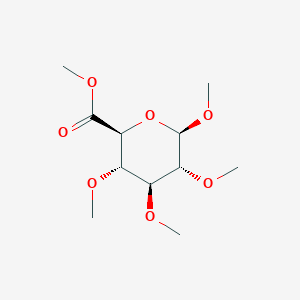
Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate is a complex organic compound with a unique structure characterized by multiple methoxy groups attached to a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through acid-catalyzed cyclization reactions.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester. This can be done using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functionality allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S,3S,4S,5R,6R)-3,4,5-trimethoxytetrahydro-2H-pyran-2-carboxylate: Lacks one methoxy group compared to the target compound.
Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxy-2H-pyran-2-carboxylate: Contains hydroxyl groups instead of methoxy groups.
Uniqueness
Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate is unique due to its specific arrangement of methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.
Propiedades
Fórmula molecular |
C11H20O7 |
|---|---|
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxyoxane-2-carboxylate |
InChI |
InChI=1S/C11H20O7/c1-13-6-7(14-2)9(15-3)11(17-5)18-8(6)10(12)16-4/h6-9,11H,1-5H3/t6-,7-,8-,9+,11+/m0/s1 |
Clave InChI |
BVSKSDAORSROHB-HTFKAIDBSA-N |
SMILES isomérico |
CO[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC)OC)C(=O)OC)OC |
SMILES canónico |
COC1C(C(OC(C1OC)OC)C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


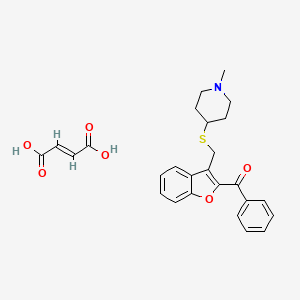

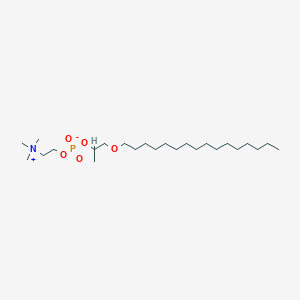
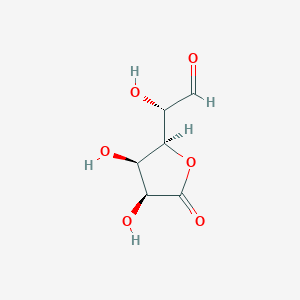
![Isoxazolo[5,4-b]pyridine-3-methanamine](/img/structure/B15203806.png)

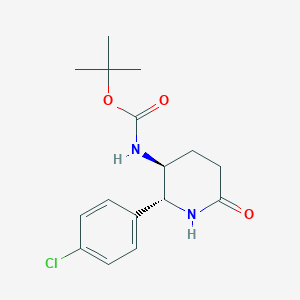
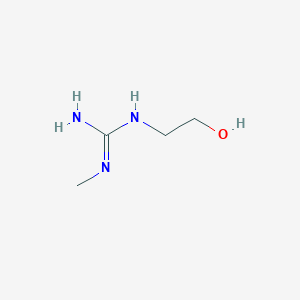
![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15203826.png)
![6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203830.png)
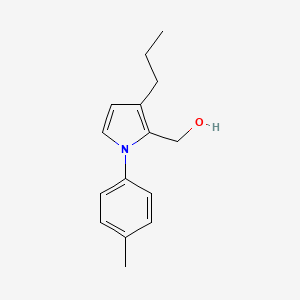
![2-(3,4-Dimethoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B15203843.png)
![Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride](/img/structure/B15203845.png)
